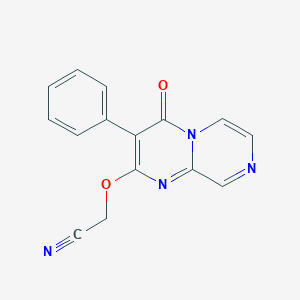
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- is a chemical compound that has shown potential for various scientific research applications. This compound has attracted significant attention due to its unique chemical structure and potential biological activities.
Wirkmechanismus
The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- is not fully understood. However, it has been reported that this compound induces apoptosis in cancer cells by activating the caspase-3 pathway (Zhang et al., 2013). Moreover, it has been suggested that the antibacterial activity of this compound is due to its ability to disrupt the bacterial cell membrane (Zhang et al., 2013).
Biochemical and Physiological Effects
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells (Zhang et al., 2013). Additionally, this compound has been reported to inhibit the growth of Gram-positive bacteria (Zhang et al., 2013). Moreover, 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (Li et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- in lab experiments is its potential for various scientific research applications. This compound has been shown to exhibit antitumor, antibacterial, and anti-inflammatory activities, making it a versatile compound for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in in vivo experiments (Zhang et al., 2013).
Zukünftige Richtungen
There are several future directions for research on 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl-. One potential direction is to investigate its potential for use in combination therapy with other anticancer drugs. Additionally, further research is needed to understand the mechanism of action of this compound and its potential for use in treating other diseases. Moreover, the development of more water-soluble derivatives of this compound may enhance its bioavailability and potential for in vivo experiments.
Conclusion
In conclusion, 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- is a chemical compound that has shown potential for various scientific research applications. This compound exhibits antitumor, antibacterial, and anti-inflammatory activities, making it a versatile compound for research purposes. Future research on this compound should focus on investigating its potential for use in combination therapy with other anticancer drugs, understanding its mechanism of action, and developing more water-soluble derivatives for in vivo experiments.
Synthesemethoden
The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- involves the reaction of 2-amino-4-phenylpyrimidine with ethyl 2-bromoacetate to form ethyl 2-(2-amino-4-phenylpyrimidin-5-yl)-2-oxoacetate. The resulting compound is then reacted with sodium methoxide and cyanomethyl ether to obtain 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl-. This synthesis method has been reported in a research article by Zhang et al. (2013).
Wissenschaftliche Forschungsanwendungen
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- has shown potential for various scientific research applications. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer (Zhang et al., 2013). Additionally, this compound has been shown to have antibacterial activity against Gram-positive bacteria (Zhang et al., 2013). Moreover, 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- has been reported to exhibit anti-inflammatory activity (Li et al., 2018).
Eigenschaften
CAS-Nummer |
18472-19-0 |
|---|---|
Produktname |
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- |
Molekularformel |
C15H10N4O2 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
2-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxyacetonitrile |
InChI |
InChI=1S/C15H10N4O2/c16-6-9-21-14-13(11-4-2-1-3-5-11)15(20)19-8-7-17-10-12(19)18-14/h1-5,7-8,10H,9H2 |
InChI-Schlüssel |
CLNUGORKXQHKSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=NC=CN3C2=O)OCC#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=NC=CN3C2=O)OCC#N |
Andere CAS-Nummern |
18472-19-0 |
Synonyme |
2-(Cyanomethoxy)-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
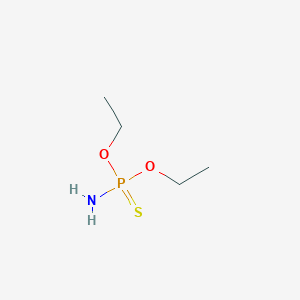

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)

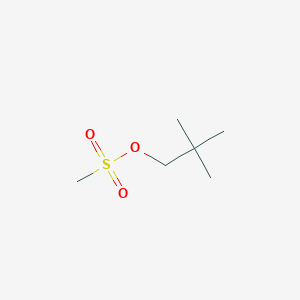
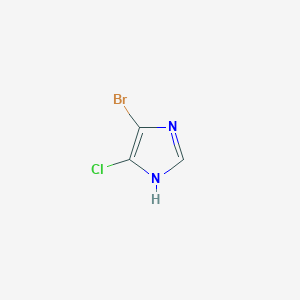
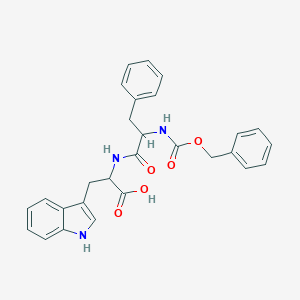
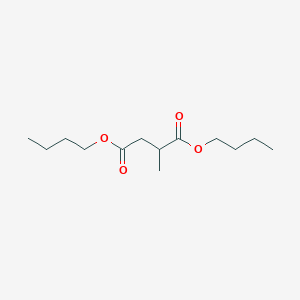
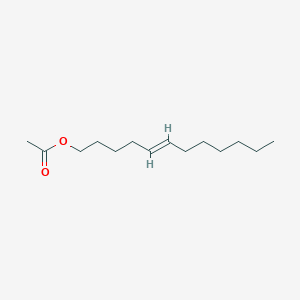
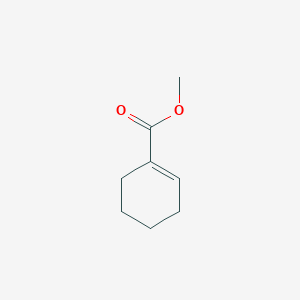
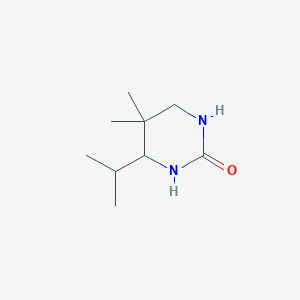
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)
